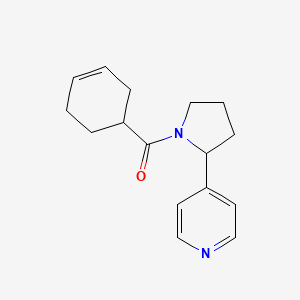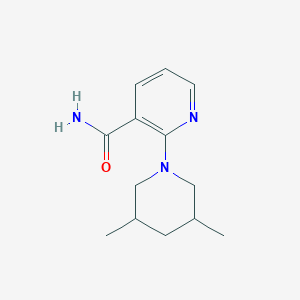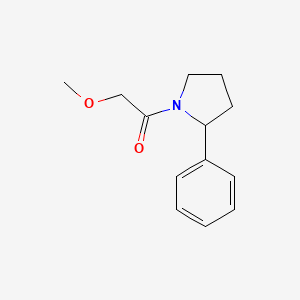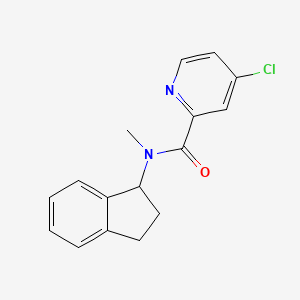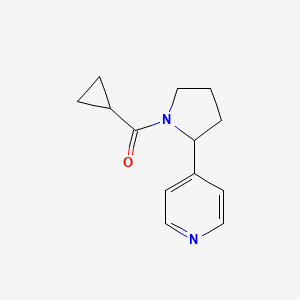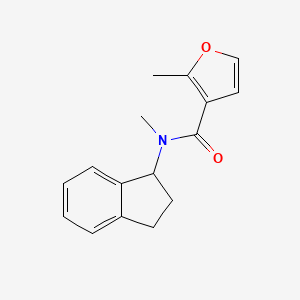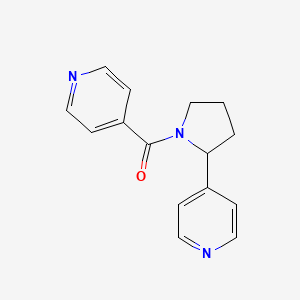
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as PPM, is a small molecule inhibitor that has been extensively studied in the field of cancer research. PPM has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic agent in the treatment of cancer.
Mechanism of Action
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone inhibits the activity of STAT3, which is a transcription factor that plays a key role in the growth and survival of cancer cells. STAT3 is activated by a variety of signaling pathways, including the JAK/STAT pathway, and is overexpressed in many types of cancer cells. Inhibition of STAT3 activity by Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone leads to decreased cell growth and increased apoptosis, making it a promising therapeutic agent in the treatment of cancer.
Biochemical and Physiological Effects:
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting STAT3 activity, Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, including AKT and mTOR. Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its specificity for STAT3 inhibition, which allows researchers to study the effects of STAT3 inhibition on cancer cell growth and survival. However, one limitation of using Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects. Researchers must carefully control the concentration and duration of Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exposure to minimize these effects.
Future Directions
There are several future directions for research on Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and its potential use as a therapeutic agent in the treatment of cancer. One area of research is the development of more potent and selective inhibitors of STAT3 activity, which could lead to more effective cancer treatments. Another area of research is the identification of biomarkers that can predict which patients will respond best to Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone treatment. Finally, researchers are exploring the use of Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesis Methods
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 2-pyridin-4-ylpyrrolidine, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide. The final product is purified using column chromatography to obtain pure Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
Scientific Research Applications
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied in the field of cancer research, particularly in the area of cancer cell growth inhibition. Studies have shown that Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone inhibits the activity of a protein called STAT3, which is overexpressed in many types of cancer cells. Inhibition of STAT3 activity leads to decreased cell growth and increased apoptosis, making Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone a potential therapeutic agent in the treatment of cancer.
properties
IUPAC Name |
pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-5-9-17-10-6-13)18-11-1-2-14(18)12-3-7-16-8-4-12/h3-10,14H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKQJOELGNQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

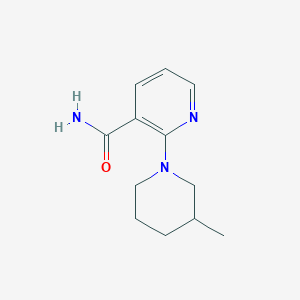
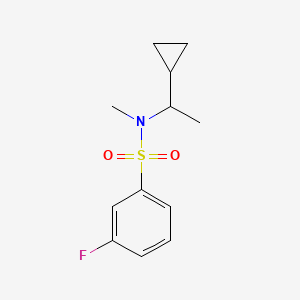
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
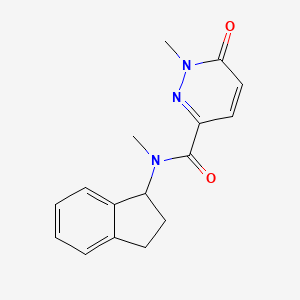
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
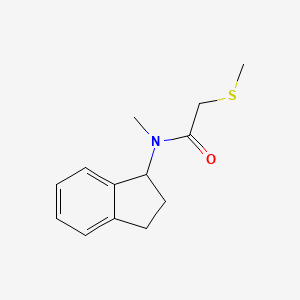
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
